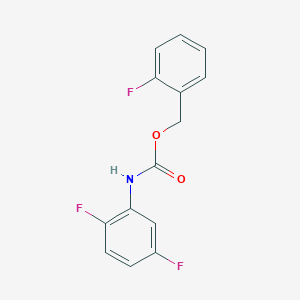
(2-fluorophenyl)methyl N-(2,5-difluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-fluorophenyl)methyl N-(2,5-difluorophenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is also known as DFCF and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
DFCF has been studied extensively for its potential pharmacological applications. It has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, DFCF has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.
Mécanisme D'action
The mechanism of action of DFCF is not fully understood, but it is believed to act by inhibiting certain enzymes involved in cancer cell growth and inflammation. Specifically, DFCF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and cancer cell growth.
Effets Biochimiques Et Physiologiques
DFCF has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, DFCF has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, DFCF has been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
DFCF has several advantages for lab experiments, including its high purity and low toxicity. However, one limitation of DFCF is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on DFCF. One area of interest is the development of DFCF as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DFCF and its potential effects on other biological pathways. Finally, research is needed to optimize the synthesis method of DFCF to improve yields and purity.
Méthodes De Synthèse
The synthesis of DFCF is a multi-step process that involves the reaction of (2-fluorophenyl)methylamine with 2,5-difluorophenyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound, DFCF. This synthesis method has been optimized to produce high yields of DFCF with high purity.
Propriétés
Numéro CAS |
198879-58-2 |
|---|---|
Nom du produit |
(2-fluorophenyl)methyl N-(2,5-difluorophenyl)carbamate |
Formule moléculaire |
C14H10F3NO2 |
Poids moléculaire |
281.23 g/mol |
Nom IUPAC |
(2-fluorophenyl)methyl N-(2,5-difluorophenyl)carbamate |
InChI |
InChI=1S/C14H10F3NO2/c15-10-5-6-12(17)13(7-10)18-14(19)20-8-9-3-1-2-4-11(9)16/h1-7H,8H2,(H,18,19) |
Clé InChI |
NOIIZKLGKVNXEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC(=O)NC2=C(C=CC(=C2)F)F)F |
SMILES canonique |
C1=CC=C(C(=C1)COC(=O)NC2=C(C=CC(=C2)F)F)F |
Synonymes |
Carbamic acid, (2,5-difluorophenyl)-, (2-fluorophenyl)methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



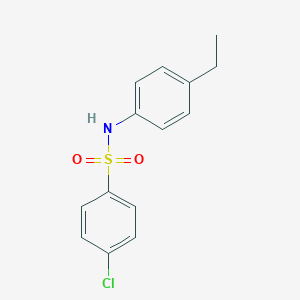
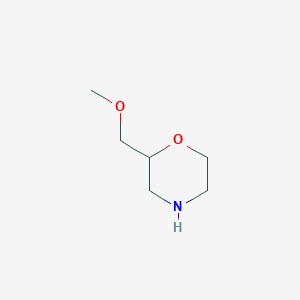
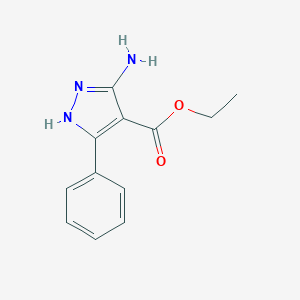
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)
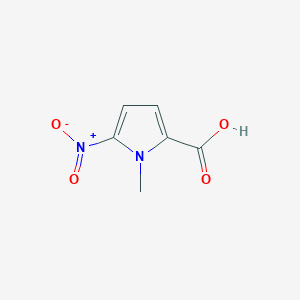
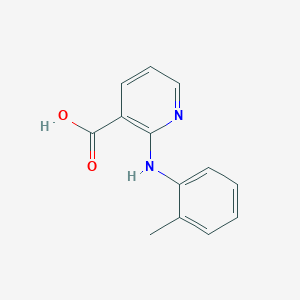
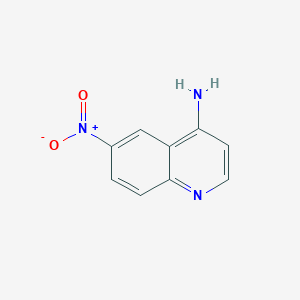
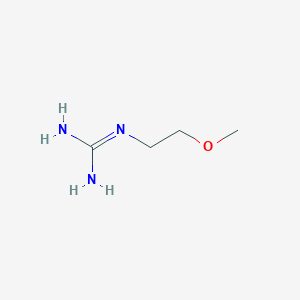
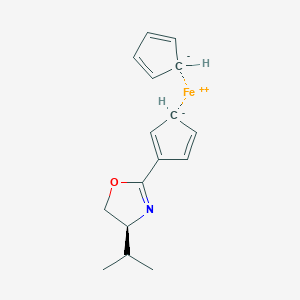
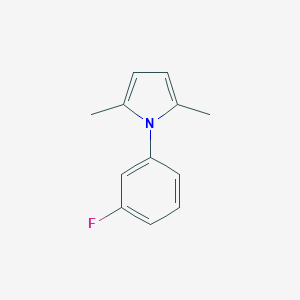
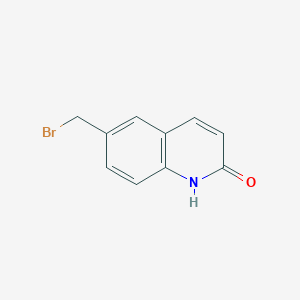
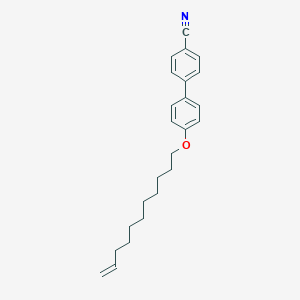
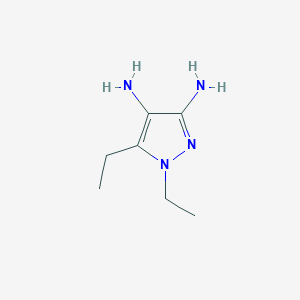
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B186674.png)